![molecular formula C16H18N2O B5585738 N~1~-(2,6-dimethylphenyl)-N~2~-phenylglycinamide](/img/structure/B5585738.png)
N~1~-(2,6-dimethylphenyl)-N~2~-phenylglycinamide
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Applications
This compound has been studied for its potential in combating various bacterial and fungal strains. Research indicates that derivatives of N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide exhibit significant antibacterial and antifungal activities . These properties make it a promising candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anthelmintic Activity
The anthelmintic activity of this compound’s derivatives has also been explored. This refers to its ability to eliminate parasitic worms (helminths) and could be beneficial in treating infections caused by these parasites .
Fingerprint Detection
In forensic science, certain derivatives of N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide have been utilized for latent fingerprint detection. The compound exhibits good stickiness and rhythm without dense dust, making it suitable for revealing hidden fingerprints on various surfaces .
Molecular Docking Studies
Molecular docking studies have shown that active compounds of N-(2,6-dimethylphenyl)-N~2~-phenylglycinamide bind similarly to target proteins as standard drugs do. This suggests a good correlation between binding energy and observed in vitro data, indicating its potential in drug design and discovery .
Charge Transfer Applications
The compound’s derivatives have been used in the synthesis of metal complexes with charge transfer properties. These complexes are of interest in photochemical charge-transfer and nonlinear optics, which are important for applications like dye-sensitized solar cells .
Interaction with the Endocannabinoid System
There is ongoing research into the compound’s ability to interact with the endocannabinoid system. This system plays a role in regulating physiological processes such as pain, mood, and appetite, suggesting potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with specific sodium channels .
Mode of Action
For instance, lidocaine, a related compound, is known to block sodium channels, thereby reducing the excitability and conductance of myocardium and suppressing pulse formation in automatic ectopic foci .
Pharmacokinetics
Related compounds have been found to be well-absorbed and undergo extensive first-pass metabolism . The major route of metabolism was N-acetylation, followed by hydroxylation . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
If it acts similarly to lidocaine, it could potentially reduce pain and arrhythmias by blocking sodium channels .
properties
IUPAC Name |
2-anilino-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-6-8-13(2)16(12)18-15(19)11-17-14-9-4-3-5-10-14/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGPJTFOZWKQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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